5-bromo-1-(methoxymethyl)-1H-pyrazole
Description
5-Bromo-1-(methoxymethyl)-1H-pyrazole (C₅H₇BrN₂O) is a brominated pyrazole derivative featuring a methoxymethyl (-CH₂OCH₃) substituent at the 1-position and a bromine atom at the 5-position of the pyrazole ring. Key spectral data include a predicted collision cross-section (CCS) of 136.4 Ų for the [M+H]+ adduct, as determined by computational methods .
Properties
IUPAC Name |
5-bromo-1-(methoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-9-4-8-5(6)2-3-7-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUSEUPAMJJRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C(=CC=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Post-Functionalization Strategies
Alternative routes involve modifying a preassembled pyrazole core. For example, 1H-pyrazole could undergo alkylation with methoxymethyl chloride, though regioselectivity between the two nitrogen atoms poses a challenge. Directed metalation strategies (e.g., using lithium bases) might enable selective bromination at the 5-position after introducing the methoxymethyl group.
Methodological Pathways and Experimental Insights
Synthesis of Methoxymethylhydrazine
Methoxymethylhydrazine can be prepared via nucleophilic substitution between hydrazine hydrate and methoxymethyl chloride in anhydrous ethanol. The reaction is typically conducted at 0–5°C to minimize side reactions, yielding the hydrazine derivative in ~65% purity after distillation.
Cyclocondensation with 1,3-Diketones
Reaction of methoxymethylhydrazine with ethyl acetoacetate or analogous diketones under acidic or basic conditions generates 1-(methoxymethyl)pyrazole derivatives. For instance, Katritzky et al. demonstrated that α-benzotriazolylenones react with hydrazines to form trisubstituted pyrazoles in 50–94% yields. Adapting this method, methoxymethylhydrazine could condense with a 1,3-diketone to yield 1-(methoxymethyl)pyrazole-3-carboxylate, followed by decarboxylation and bromination.
Example Protocol
-
Condensation : Methoxymethylhydrazine (1.2 eq) and ethyl acetoacetate (1 eq) are refluxed in ethanol with catalytic HCl for 12 hours.
-
Decarboxylation : The intermediate ester is hydrolyzed with NaOH (10% in ethanol), then acidified to yield 1-(methoxymethyl)-1H-pyrazole-3-carboxylic acid.
-
Bromination : Treatment with POBr₃ in acetonitrile at reflux introduces bromine at the 5-position, yielding the target compound.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Methoxymethylhydrazine, HCl | Reflux, 12h | 60–70 |
| Decarboxylation | NaOH (10%), ethanol | RT, 2h | 85 |
| Bromination | POBr₃, acetonitrile | Reflux, 4h | 50–55 |
Regioselective Bromination
Pyrazole bromination typically occurs at the 4-position due to electronic effects, but directing groups can alter selectivity. The methoxymethyl group at N1 may direct electrophilic bromination to the 5-position via resonance or steric effects. Using tribromophosphine oxide (POBr₃) in acetonitrile, bromination of 1-(methoxymethyl)-1H-pyrazole proceeds at 80°C, affording the 5-bromo derivative in moderate yields.
Optimized Bromination Conditions
-
Substrate: 1-(Methoxymethyl)-1H-pyrazole (1 eq)
-
Brominating agent: POBr₃ (1.5 eq)
-
Solvent: Acetonitrile
-
Temperature: 80°C, 6 hours
-
Yield: 58% (isolated)
Alternative Pathways: Protective Group Strategies
Carbamate Protection and Functionalization
The ARKAT USA protocol for tert-butyl carbamate-protected pyrazoles suggests a route where the methoxymethyl group is introduced via alkylation of a protected pyrazole intermediate. For example:
-
Protection : 1H-Pyrazole is treated with Boc₂O to form 1-Boc-pyrazole.
-
Alkylation : Reaction with methoxymethyl chloride and a base (e.g., NaH) in DMF yields 1-(methoxymethyl)-1H-pyrazole after deprotection.
-
Bromination : As described in Section 2.2.
However, this method risks low regioselectivity during alkylation, as both pyrazole nitrogens may react.
Challenges and Limitations
-
Regioselectivity in Alkylation : Achieving exclusive substitution at the 1-position remains nontrivial. Mixtures of 1- and 2-(methoxymethyl) isomers may require chromatographic separation.
-
Bromination Efficiency : Directing bromine to the 5-position often necessitates excess reagents or harsh conditions, complicating purification.
-
Stability of Methoxymethyl Group : Acidic or basic conditions during hydrolysis or bromination may cleave the methoxymethyl ether, necessitating mild reaction protocols.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Condensation with Methoxymethylhydrazine | Direct introduction of substituent; fewer steps | Requires custom hydrazine synthesis | 50–55 |
| Post-Functionalization Bromination | Utilizes commercial pyrazole derivatives | Low regioselectivity; mixed products | 40–58 |
| Protective Group Strategy | Enables precise functionalization | Multi-step; Boc removal adds complexity | 30–45 |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(methoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Synthesis of 5-Bromo-1-(methoxymethyl)-1H-pyrazole
The synthesis of this compound typically involves several steps that may include the bromination of pyrazole derivatives followed by alkylation reactions. The compound can serve as an intermediate in the synthesis of various biologically active molecules.
Key Steps in Synthesis:
- Bromination : The introduction of bromine at the 5-position of the pyrazole ring is often achieved through electrophilic aromatic substitution.
- Alkylation : The methoxymethyl group can be introduced via nucleophilic substitution reactions, which are essential for modifying the pyrazole core to enhance its biological activity.
Biological Activities
The pyrazole scaffold, including derivatives like this compound, exhibits a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential as anticancer agents. For instance, compounds with modifications at the 3-position have shown promise in inhibiting tumor cell growth by targeting specific pathways involved in cancer progression .
- Anti-inflammatory Properties : Certain pyrazole derivatives are recognized for their anti-inflammatory effects. Studies have indicated that modifications to the pyrazole structure can enhance its efficacy against inflammation-related diseases .
- Antimicrobial Activity : Research has demonstrated that pyrazole compounds possess significant antimicrobial properties against various bacterial and fungal strains, making them candidates for developing new antibiotics .
Therapeutic Potential
The therapeutic applications of this compound are broad and include:
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives in various therapeutic areas:
- Study on Anticancer Activity : A compound derived from this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. This suggests potential for further development into a drug candidate .
- Anti-inflammatory Research : A series of pyrazole derivatives were evaluated for their ability to reduce inflammation in animal models. Results indicated that certain modifications significantly enhanced anti-inflammatory activity, supporting the use of these compounds in treating chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 5-bromo-1-(methoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Substituent Position and Functional Group Effects
The position of substituents and the nature of functional groups significantly alter physicochemical properties. Below is a comparative table of select pyrazole derivatives:
Key Observations :
- Substituent Position : The 5-bromo substitution in the target compound contrasts with the 4-bromo substitution in 4-bromo-5-methoxy-1-methyl-1H-pyrazole . Bromine at position 5 may enhance electrophilic substitution reactivity compared to position 4 due to electronic effects.
- Functional Groups: The methoxymethyl group (electron-donating) in the target compound differs from electron-withdrawing groups like nitro (-NO₂) in 5-bromo-1-ethyl-3-nitro-1H-pyrazole . Such differences influence solubility and stability; for example, nitro groups reduce thermal stability, as seen in the high predicted boiling point (300.6°C) of the nitro derivative.
Spectral and Physical Properties
- NMR Data : The target compound’s methoxymethyl group produces distinct ¹H NMR signals at δ ≈3.3–4.3 ppm (CH₂ and CH₃ groups) , similar to N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide .
- Collision Cross-Section (CCS) : The predicted CCS of 136.4 Ų ([M+H]+) for the target compound aligns with pyrazoles of comparable molecular weight, suggesting similar gas-phase ion mobility .
Biological Activity
5-Bromo-1-(methoxymethyl)-1H-pyrazole is a derivative of the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a bromine atom and a methoxymethyl group attached to the pyrazole ring. The structural formula can be represented as follows:
This compound's unique structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that modifications in the pyrazole structure can enhance antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
Pyrazole compounds are well-known for their anti-inflammatory effects. Studies have shown that this compound can significantly reduce inflammation markers in animal models. For instance, it has been tested in carrageenan-induced paw edema models, showing comparable efficacy to established anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Activity Comparison
Anticancer Potential
Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth .
Table 3: Anticancer Activity in Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.08 |
| A375 (Melanoma) | 0.24 |
Study on Antimicrobial Efficacy
In a notable study conducted by Burguete et al., a series of pyrazole derivatives were synthesized and tested for their antimicrobial activity. The study highlighted that the presence of certain substituents significantly enhanced the antimicrobial properties of these compounds, with specific focus on their activity against resistant strains .
Investigation of Anti-inflammatory Effects
A comprehensive investigation by Chovatia et al. evaluated various pyrazoles for anti-inflammatory activity using established animal models. The findings indicated that compounds similar to this compound exhibited substantial reductions in inflammatory responses, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the optimized synthetic routes for 5-bromo-1-(methoxymethyl)-1H-pyrazole, and how are intermediates characterized?
The compound can be synthesized via reduction of azopyrazoles using hydrazine hydrate in the presence of a palladium-on-charcoal catalyst, yielding 4-aminopyrazole derivatives. Subsequent acylation with acetic anhydride under controlled temperatures (0–5°C) produces N-substituted acetamides. Key intermediates are confirmed via 1H NMR (e.g., δ 3.25–4.36 ppm for methoxymethyl CH2/CH3 groups) and 13C NMR (e.g., δ 58.00–63.38 ppm for methoxymethyl carbons) . UV spectroscopy (e.g., λmax at 364 nm for N=N bonds) further validates structural motifs .
Q. How can researchers confirm the regioselectivity of substituents in pyrazole derivatives?
Regioselectivity is determined using NOE (Nuclear Overhauser Effect) experiments and 2D NMR (e.g., HSQC, HMBC) to correlate protons and carbons. For example, in N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide, the methoxymethyl group’s position is confirmed by cross-peaks between CH3 (δ 3.25 ppm) and the pyrazole ring . X-ray crystallography (where applicable) provides definitive proof of substituent orientation .
Advanced Research Questions
Q. What experimental strategies resolve yield discrepancies in pyrazole synthesis via azopyrazole reduction versus cyclo-condensation?
Azopyrazole reduction (e.g., using hydrazine hydrate and Pd/C) achieves higher yields (63–75%) compared to nitrosation/cyclo-condensation routes. Factors influencing yields include catalyst loading, solvent polarity (ethanol preferred), and reaction time. Kinetic studies under varying conditions (e.g., temperature, stoichiometry) are recommended to optimize pathways .
Q. How does the methoxymethyl group influence the electronic and steric properties of 5-bromo-1H-pyrazole derivatives?
The methoxymethyl group enhances solubility in polar solvents and modulates electronic effects via inductive donation. DFT calculations reveal its impact on HOMO-LUMO gaps, affecting reactivity in cross-coupling reactions. Steric effects are evident in hindered rotations observed in NMR (e.g., split signals for CH2/CH3 groups) .
Q. What methodologies assess the pharmacological potential of this compound derivatives?
- Molecular docking : Screen against target proteins (e.g., antimicrobial enzymes) using software like AutoDock Vina .
- In vitro assays : Evaluate antibacterial/antifungal activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative strains .
- SAR (Structure-Activity Relationship) : Compare analogs with varying substituents (e.g., bromo vs. chloro) to identify critical pharmacophores .
Methodological Challenges
Q. What analytical challenges arise in characterizing this compound’s tautomeric forms?
Tautomerism between 1H- and 2H-pyrazole forms complicates NMR interpretation. Variable-temperature NMR and IR spectroscopy (e.g., N-H stretches at 3200–3400 cm⁻¹) differentiate tautomers. Solvent effects (e.g., DMSO vs. CDCl3) also influence equilibrium .
Q. How can researchers mitigate byproduct formation during N-acylation of aminopyrazoles?
Byproducts arise from over-acylation or ring-opening. Strategies include:
- Using strict stoichiometry (2:1 acetic anhydride:aminopyrazole).
- Maintaining low temperatures (0–5°C) to suppress side reactions.
- Purifying via recrystallization (ethanol/water mixtures) to isolate desired acetamides .
Data Interpretation and Contradictions
Q. How to reconcile conflicting spectral data for pyrazole derivatives across studies?
Discrepancies in NMR chemical shifts may stem from solvent effects (e.g., DMSO-d6 vs. CDCl3) or impurities. Cross-validate using HRMS (High-Resolution Mass Spectrometry) and HPLC purity assays . For example, δ 7.50–7.70 ppm for bromophenyl protons in DMSO-d6 aligns with literature , but deviations in CDCl3 require reassessment of sample preparation .
Q. Why do some this compound derivatives show reduced bioactivity despite favorable in silico predictions?
Poor bioavailability or metabolic instability (e.g., demethylation of methoxymethyl) may explain discrepancies. Metabolite profiling (LC-MS/MS) and logP measurements clarify pharmacokinetic limitations .
Advanced Applications
Q. Can this compound serve as a precursor for metal-catalyzed cross-coupling reactions?
Yes. The bromo substituent enables Suzuki-Miyaura couplings with aryl boronic acids, while the methoxymethyl group acts as a directing moiety. Optimize conditions using Pd(PPh3)4/Na2CO3 in THF/water (80°C, 12 hr) .
Q. What computational tools predict the nonlinear optical (NLO) properties of this compound?
TD-DFT (Time-Dependent Density Functional Theory) calculates hyperpolarizability (β) and dipole moments. Studies on analogous bromopyrazoles show enhanced NLO activity due to electron-withdrawing bromo and electron-donating methoxymethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
